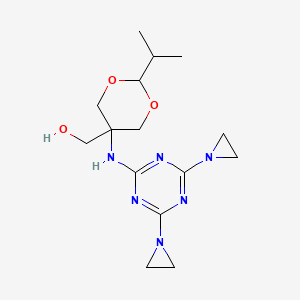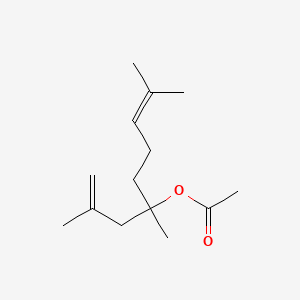
1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate typically involves the esterification of 1,5-dimethyl-1-(2-methylallyl)hex-4-enol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity and floral aroma. The compound’s ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acetic acid, which may contribute to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linalyl acetate: Another ester with a similar fruity and floral aroma.
Geranyl acetate: Known for its pleasant scent and used in perfumes and flavorings.
Citronellyl acetate: Used in fragrances and has a similar chemical structure.
Uniqueness
1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate is unique due to its specific molecular structure, which imparts a distinct aroma profile. Its stability and reactivity also make it a valuable compound for various industrial applications .
Eigenschaften
CAS-Nummer |
94201-35-1 |
|---|---|
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
2,4,8-trimethylnona-1,7-dien-4-yl acetate |
InChI |
InChI=1S/C14H24O2/c1-11(2)8-7-9-14(6,10-12(3)4)16-13(5)15/h8H,3,7,9-10H2,1-2,4-6H3 |
InChI-Schlüssel |
TZZHLXPJOWLPFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(CC(=C)C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


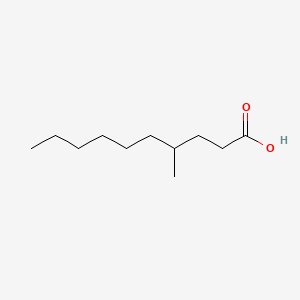
![Tetrasodium;5-acetamido-3-[[4-[4-[(8-acetamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13784489.png)
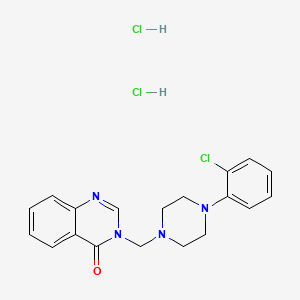


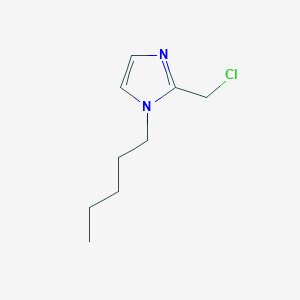
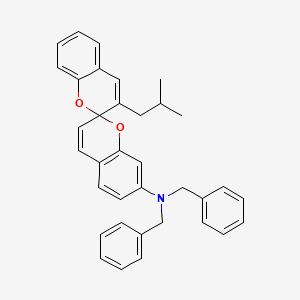
![5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine](/img/structure/B13784523.png)
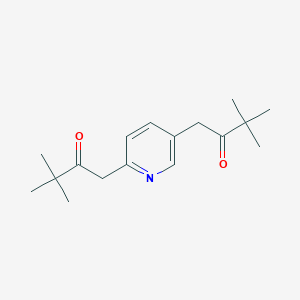
![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)
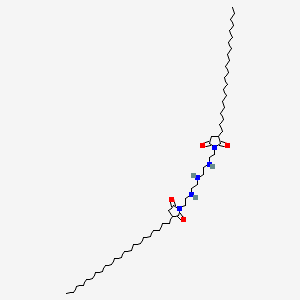

![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
